molecular formula C10H12N2O B1406430 1-(3-Aminophenyl)cyclopropanecarboxamide CAS No. 1456714-49-0

1-(3-Aminophenyl)cyclopropanecarboxamide

Cat. No.: B1406430
CAS No.: 1456714-49-0
M. Wt: 176.21 g/mol
InChI Key: YQCJLPQSTQGHAH-UHFFFAOYSA-N
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Description

1-(3-Aminophenyl)cyclopropanecarboxamide (CAS: 1314660-63-3) is a cyclopropane derivative featuring a carboxamide group and a 3-aminophenyl substituent. Its molecular formula is C₁₀H₁₁N₂O₂, with an InChIKey of AYHVAIFQXYGDSS-UHFFFAOYSA-N . This compound is structurally analogous to intermediates used in pharmaceuticals and agrochemicals, where the cyclopropane moiety often improves metabolic stability and bioavailability .

Properties

IUPAC Name

1-(3-aminophenyl)cyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-8-3-1-2-7(6-8)10(4-5-10)9(12)13/h1-3,6H,4-5,11H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQCJLPQSTQGHAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=CC=C2)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Aminophenyl)cyclopropanecarboxamide can be synthesized through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid with ammonia in a reactor at elevated temperatures (200 to 260°C) and pressures (10 to 100 bar) in the absence of a catalyst or solvent. This process yields cyclopropanecarboxamide, which can then be further reacted with 3-aminophenyl derivatives to obtain the desired compound .

Industrial Production Methods: Industrial production of 1-(3-Aminophenyl)cyclopropanecarboxamide typically follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminophenyl)cyclopropanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 1-(3-Aminophenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The cyclopropane ring provides conformational rigidity, which can enhance binding affinity and specificity .

Comparison with Similar Compounds

Electronic and Steric Effects

  • Amino vs. Halogen Substituents: The 3-amino group in the target compound enhances polarity and hydrogen-bonding capacity compared to halogenated analogs (e.g., 3-bromo or 3-chloro derivatives), which prioritize lipophilicity and electron-withdrawing effects .
  • Cyclopropane vs. Cyclopropene : Derivatives like 1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide (cyclopropene) exhibit greater ring strain and reactivity than saturated cyclopropane analogs .

Pharmacological Implications

  • Bioactivity: Cyclopropylfentanyl demonstrates the significance of cyclopropanecarboxamides in drug design, acting as a potent opioid receptor agonist due to its N-phenylpiperidine substitution . In contrast, 1-(3-Aminophenyl)cyclopropanecarboxamide lacks reported psychoactivity, suggesting substituent-dependent receptor interactions.
  • Metabolic Stability : The pyridine ring in 1-(6-Chloropyridin-3-yl)cyclopropanecarboxamide may confer resistance to oxidative metabolism compared to phenyl-based analogs .

Biological Activity

1-(3-Aminophenyl)cyclopropanecarboxamide is a compound of growing interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

1-(3-Aminophenyl)cyclopropanecarboxamide has the molecular formula C11H12N2O, characterized by a cyclopropane ring attached to an aminophenyl group and a carboxamide functional group. The synthesis typically involves the reduction of nitrophenyl precursors or the direct coupling of cyclopropanecarboxylic acid derivatives with amines. For instance, one method includes the reaction of triethylsilane with 1-(3-nitrophenyl)cyclopropanecarboxamide, which can be represented as follows:

1 3 nitrophenyl cyclopropanecarboxamide+Triethylsilane1 3 aminophenyl cyclopropanecarboxamide\text{1 3 nitrophenyl cyclopropanecarboxamide}+\text{Triethylsilane}\rightarrow \text{1 3 aminophenyl cyclopropanecarboxamide}

The biological activity of 1-(3-aminophenyl)cyclopropanecarboxamide is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Research indicates that this compound may exert its effects through:

  • Inhibition of Enzyme Activity : It may act as an inhibitor for specific kinases or phosphatases, impacting cellular proliferation and survival pathways.
  • Regulation of Gene Expression : The compound has been shown to alter the expression of genes associated with inflammation and cancer pathways, suggesting a role in modulating cellular responses.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 1-(3-aminophenyl)cyclopropanecarboxamide. In vitro experiments demonstrated that this compound significantly reduces cell proliferation in various cancer cell lines, including glioblastoma (U251-MG cells). Treatment with this compound led to:

  • Decreased Cell Viability : A dose-dependent reduction in cell number was observed after treatment with concentrations as low as 400 nM.
  • Altered Metabolic Profiles : The compound affected the accumulation of inositol phosphates, indicating a disruption in metabolic signaling pathways.

Study 1: Glioblastoma Cell Line

A notable study investigated the effects of 1-(3-aminophenyl)cyclopropanecarboxamide on U251-MG glioblastoma cells. The findings revealed:

ParameterControl (DMSO)Treated (400 nM)
Cell Viability (%)10060
InsP4 Accumulation (pmol/mg)3010
InsP5 Accumulation (pmol/mg)255
Differential Gene ExpressionBaseline993 transcripts

The treatment resulted in significant downregulation of genes involved in cancer progression and inflammation pathways, suggesting therapeutic potential against glioblastoma .

Study 2: Inflammatory Response Modulation

Another investigation focused on the compound's ability to modulate inflammatory responses in human macrophages. The results indicated that:

  • Cytokine Production : There was a marked decrease in pro-inflammatory cytokines such as IL-6 and TNF-alpha upon treatment.
  • Gene Set Enrichment Analysis (GSEA) : Pathways related to inflammation were significantly enriched among differentially expressed genes post-treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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